Voruciclib
描述
伏鲁西替尼是一种口服给药的细胞周期蛋白依赖性激酶 9 (CDK9) 选择性抑制剂。它在治疗血液系统恶性肿瘤和实体瘤方面显示出潜力。 CDK9 在细胞周期调控中起着至关重要的作用,包括调节癌症治疗靶点,如髓系白血病细胞分化蛋白 (MCL1) 和 MYC 原癌基因蛋白 (MYC) .
作用机制
伏鲁西替尼通过选择性抑制 CDK9 发挥作用,CDK9 是基因转录的关键调节因子。CDK9 控制 MCL1 和 MYC 的转录,这些蛋白在癌细胞中经常失调。 通过抑制 CDK9,伏鲁西替尼下调 MCL1 和 MYC,导致癌细胞增殖减少和凋亡增加 .
生化分析
Biochemical Properties
Voruciclib interacts with CDK9, a key enzyme involved in cell cycle regulation . By inhibiting CDK9, this compound indirectly downregulates the anti-apoptotic protein Mcl-1 . This interaction is crucial as Mcl-1 contributes to the pathophysiology of certain B-cell malignancies and AML .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, this compound decreases Mcl-1 protein expression, which can lead to increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of CDK9 . This leads to a decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells . This mechanism of action supports the evaluation of this compound as a single agent and in combination with other drugs in the treatment of AML and B-cell malignancies .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease Mcl-1 protein expression in a time-dependent manner . This suggests that the effects of this compound can change over time, potentially influencing its efficacy and the design of treatment schedules .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that this compound has been evaluated in preclinical models for its effects on Mcl-1 protein expression and its synergistic effects with venetoclax .
Metabolic Pathways
This compound’s primary metabolic pathway involves its interaction with CDK9 . By inhibiting CDK9, this compound can influence the levels of Mcl-1, a protein that plays a crucial role in the survival of cancer cells .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not mentioned in the search results. Given its role as a CDK9 inhibitor, it’s likely that this compound is distributed to areas of the cell where CDK9 is active .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. As a CDK9 inhibitor, this compound would be expected to localize to areas of the cell where CDK9 and its associated proteins are found .
准备方法
伏鲁西替尼的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。具体的合成路线和反应条件是专有的,未公开披露。 工业生产方法通常涉及优化这些合成路线,以实现大规模生产,确保高产率和纯度 .
化学反应分析
伏鲁西替尼会发生各种化学反应,包括:
氧化和还原: 这些反应对于修饰分子内的官能团至关重要。
取代反应: 这些反应中常用的试剂和条件包括卤化剂和亲核试剂。
科学研究应用
伏鲁西替尼已广泛用于以下方面的研究:
化学: 用作研究 CDK9 抑制的工具化合物。
生物学: 研究其在调节基因转录和蛋白质降解中的作用。
医学: 在治疗急性髓系白血病、慢性淋巴细胞白血病和弥漫性大 B 细胞淋巴瘤方面显示出潜力。 .
工业: 在开发靶向癌症疗法方面具有潜在应用.
相似化合物的比较
伏鲁西替尼因其对 CDK9 的强效和选择性抑制而独一无二。类似的化合物包括:
弗拉维吡啶醇 (艾伏西替尼): 另一种 CDK 抑制剂,具有更广泛的活性,但与脱靶效应和剂量限制性毒性有关.
索托拉西 (AMG 510): 和阿达格拉西 :KRAS 抑制剂,在临床前模型中与伏鲁西替尼联合使用时显示出协同作用.
伏鲁西替尼对 CDK9 的选择性和与其他癌症疗法协同作用的能力突出了其作为一种有价值的治疗剂的潜力。
属性
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGRAKIAJJGMM-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000023-04-0 | |
Record name | Voruciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voruciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VORUCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。